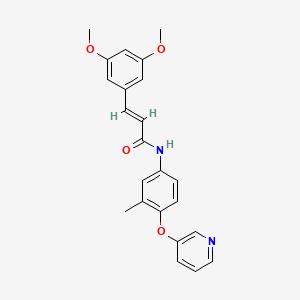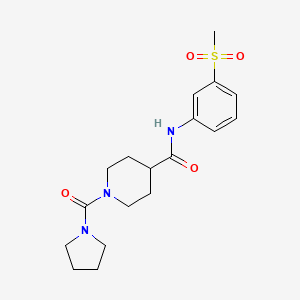
(E)-3-(3,5-dimethoxyphenyl)-N-(3-methyl-4-pyridin-3-yloxyphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(3,5-dimethoxyphenyl)-N-(3-methyl-4-pyridin-3-yloxyphenyl)prop-2-enamide, also known as DMPP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a drug candidate. DMPP belongs to a class of compounds known as enamide derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.
作用機序
(E)-3-(3,5-dimethoxyphenyl)-N-(3-methyl-4-pyridin-3-yloxyphenyl)prop-2-enamide's mechanism of action involves the inhibition of PDE4, which leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) in the body. cAMP is a signaling molecule that plays a key role in regulating a wide range of physiological processes, including inflammation, immune function, and cell growth.
Biochemical and Physiological Effects:
(E)-3-(3,5-dimethoxyphenyl)-N-(3-methyl-4-pyridin-3-yloxyphenyl)prop-2-enamide has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antitumor, and antiviral properties. In addition to its ability to inhibit PDE4 activity, (E)-3-(3,5-dimethoxyphenyl)-N-(3-methyl-4-pyridin-3-yloxyphenyl)prop-2-enamide has also been shown to inhibit the activity of other enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB).
実験室実験の利点と制限
One of the main advantages of (E)-3-(3,5-dimethoxyphenyl)-N-(3-methyl-4-pyridin-3-yloxyphenyl)prop-2-enamide as a research tool is its ability to selectively inhibit PDE4 activity, making it a valuable tool for studying the role of PDE4 in various physiological processes. However, one limitation of (E)-3-(3,5-dimethoxyphenyl)-N-(3-methyl-4-pyridin-3-yloxyphenyl)prop-2-enamide is that it may exhibit off-target effects, which could complicate interpretation of experimental results.
将来の方向性
There are several potential future directions for research on (E)-3-(3,5-dimethoxyphenyl)-N-(3-methyl-4-pyridin-3-yloxyphenyl)prop-2-enamide. One area of interest is the development of (E)-3-(3,5-dimethoxyphenyl)-N-(3-methyl-4-pyridin-3-yloxyphenyl)prop-2-enamide-based drugs for the treatment of inflammatory diseases, such as asthma and chronic obstructive pulmonary disease (COPD). Another potential application of (E)-3-(3,5-dimethoxyphenyl)-N-(3-methyl-4-pyridin-3-yloxyphenyl)prop-2-enamide is in the treatment of cancer, as the compound has been shown to exhibit antitumor properties in preclinical studies. Finally, further research is needed to fully understand the potential off-target effects of (E)-3-(3,5-dimethoxyphenyl)-N-(3-methyl-4-pyridin-3-yloxyphenyl)prop-2-enamide and to develop strategies to minimize these effects in future studies.
合成法
The synthesis of (E)-3-(3,5-dimethoxyphenyl)-N-(3-methyl-4-pyridin-3-yloxyphenyl)prop-2-enamide involves a multistep process that begins with the reaction of 3,5-dimethoxybenzaldehyde with 3-methyl-4-pyridin-3-ol to form an intermediate compound. This intermediate is then reacted with (E)-3-(4-bromo-2-methylphenyl)prop-2-enoyl chloride to yield the final product, (E)-3-(3,5-dimethoxyphenyl)-N-(3-methyl-4-pyridin-3-yloxyphenyl)prop-2-enamide.
科学的研究の応用
(E)-3-(3,5-dimethoxyphenyl)-N-(3-methyl-4-pyridin-3-yloxyphenyl)prop-2-enamide has been the subject of numerous scientific studies aimed at exploring its potential as a drug candidate. One area of research has focused on the compound's ability to inhibit the activity of a specific enzyme known as phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation in the body. (E)-3-(3,5-dimethoxyphenyl)-N-(3-methyl-4-pyridin-3-yloxyphenyl)prop-2-enamide has been shown to effectively inhibit PDE4 activity, making it a promising candidate for the development of anti-inflammatory drugs.
特性
IUPAC Name |
(E)-3-(3,5-dimethoxyphenyl)-N-(3-methyl-4-pyridin-3-yloxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-16-11-18(7-8-22(16)29-19-5-4-10-24-15-19)25-23(26)9-6-17-12-20(27-2)14-21(13-17)28-3/h4-15H,1-3H3,(H,25,26)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJIFGJXMNNAJD-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C=CC2=CC(=CC(=C2)OC)OC)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)NC(=O)/C=C/C2=CC(=CC(=C2)OC)OC)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,5-dimethoxyphenyl)-N-(3-methyl-4-pyridin-3-yloxyphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-Methylsulfonylphenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B7547824.png)
![N-[4-(4,6-dimethylpyrimidin-2-yl)sulfanylphenyl]acetamide](/img/structure/B7547828.png)

![Ethyl 6-[4-(cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7547835.png)

![6-[4-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazin-1-yl]-7H-purine](/img/structure/B7547850.png)
![N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]-3-(pyrrolidin-1-ylmethyl)benzamide](/img/structure/B7547853.png)


![[5-(furan-2-yl)-1H-pyrazol-3-yl]-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7547878.png)
![5-bromo-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B7547880.png)
![3-(tetrazol-1-yl)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide](/img/structure/B7547908.png)
![3,5-difluoro-N-[3-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]benzenesulfonamide](/img/structure/B7547910.png)
